molecular formula C3H10NNaO2S2 B3151734 Sodium dimethyldithiocarbamate dihydrate CAS No. 72140-17-1

Sodium dimethyldithiocarbamate dihydrate

Cat. No.: B3151734
CAS No.: 72140-17-1
M. Wt: 179.2 g/mol
InChI Key: NQVBYQPOGVWUPK-UHFFFAOYSA-M
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Description

Sodium dimethyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula C₃H₁₀NNaO₂S₂. It is commonly used as a chemical reagent in various industrial and scientific applications. This compound appears as a white or pale yellow, water-soluble solid and is known for its role as a precursor to fungicides and rubber chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dimethyldithiocarbamate dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction can be represented as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-purity reagents and precise temperature control to facilitate the crystallization of the dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Sodium dimethyldithiocarbamate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium dimethyldithiocarbamate dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium dimethyldithiocarbamate dihydrate involves the disruption of cell membranes in bacteria, fungi, and viruses, effectively hindering their reproductive capabilities. Additionally, it has demonstrated the ability to impede the division of specific cancer cells. The compound acts by inhibiting metal-dependent and sulfhydryl enzyme systems, which are crucial for the survival and proliferation of these organisms .

Comparison with Similar Compounds

Uniqueness: Sodium dimethyldithiocarbamate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring metal ion chelation and as a precursor to various industrial chemicals .

Properties

IUPAC Name

sodium;N,N-dimethylcarbamodithioate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVBYQPOGVWUPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NNaO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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